molecular formula C13H11BrN2 B11720781 (2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine

(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine

Cat. No.: B11720781
M. Wt: 275.14 g/mol
InChI Key: CIIFNNPOBRCOQV-LBPRGKRZSA-N
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Description

(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a phenyl group in its structure makes it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted imidazo[1,2-a]pyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydroimidazo[1,2-a]pyridines.

Scientific Research Applications

(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and phenyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can affect various signaling pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromine and phenyl substituents.

    6-chloro-2-phenyl-2H,3H-imidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of bromine.

    2-phenylimidazo[1,2-a]pyridine: Lacks the bromine atom.

Uniqueness

(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. The phenyl group also contributes to its biological activity and binding affinity to molecular targets .

Properties

Molecular Formula

C13H11BrN2

Molecular Weight

275.14 g/mol

IUPAC Name

(2R)-6-bromo-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H11BrN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-8,12H,9H2/t12-/m0/s1

InChI Key

CIIFNNPOBRCOQV-LBPRGKRZSA-N

Isomeric SMILES

C1[C@H](N=C2N1C=C(C=C2)Br)C3=CC=CC=C3

Canonical SMILES

C1C(N=C2N1C=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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